molecular formula C16H13FO3 B1327996 4'-(1,3-Dioxolan-2-YL)-2-fluorobenzophenone CAS No. 898760-46-8

4'-(1,3-Dioxolan-2-YL)-2-fluorobenzophenone

Cat. No.: B1327996
CAS No.: 898760-46-8
M. Wt: 272.27 g/mol
InChI Key: CXXAABNAFRPJLZ-UHFFFAOYSA-N
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Description

4’-(1,3-Dioxolan-2-YL)-2-fluorobenzophenone is an organic compound that features a benzophenone core substituted with a 1,3-dioxolane ring and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-(1,3-Dioxolan-2-YL)-2-fluorobenzophenone typically involves the formation of the 1,3-dioxolane ring through acetalization of a carbonyl compound with ethylene glycol in the presence of an acid catalyst . The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of robust catalysts and optimized reaction conditions, such as temperature and solvent choice, are crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions: 4’-(1,3-Dioxolan-2-YL)-2-fluorobenzophenone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Lactones.

    Reduction: Alcohols.

    Substitution: Various substituted benzophenones.

Mechanism of Action

The mechanism of action of 4’-(1,3-Dioxolan-2-YL)-2-fluorobenzophenone depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance binding affinity and metabolic stability .

Properties

IUPAC Name

[4-(1,3-dioxolan-2-yl)phenyl]-(2-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FO3/c17-14-4-2-1-3-13(14)15(18)11-5-7-12(8-6-11)16-19-9-10-20-16/h1-8,16H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXXAABNAFRPJLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70645124
Record name [4-(1,3-Dioxolan-2-yl)phenyl](2-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898760-46-8
Record name [4-(1,3-Dioxolan-2-yl)phenyl](2-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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